7-{[1-(4a-hydroxy-1-phenyloctahydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-3,4,8-trimethyl-2H-chromen-2-one
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Overview
Description
The compound 7-{[1-(4A-HYDROXY-1-PHENYL-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE is a complex organic molecule that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[1-(4A-HYDROXY-1-PHENYL-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common approach involves the alkylation of 7-hydroxy-4-methyl-2H-chromen-2-one with an appropriate alkylating agent under basic conditions, followed by further functionalization to introduce the decahydroisoquinoline moiety .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
7-{[1-(4A-HYDROXY-1-PHENYL-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols .
Scientific Research Applications
7-{[1-(4A-HYDROXY-1-PHENYL-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-{[1-(4A-HYDROXY-1-PHENYL-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. The exact mechanism can vary depending on the specific biological context and the target of interest .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-{[1-(4A-HYDROXY-1-PHENYL-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE include other chromen-2-one derivatives and decahydroisoquinoline-containing molecules. Examples include:
Coumarin derivatives: Known for their anticoagulant and antimicrobial properties.
Isoquinoline derivatives: Explored for their potential in treating neurological disorders.
Uniqueness
What sets 7-{[1-(4A-HYDROXY-1-PHENYL-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE apart is its unique combination of structural features, which may confer distinct biological activities and therapeutic potential. Its specific arrangement of functional groups allows for targeted interactions with biological molecules, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C30H35NO5 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
7-[1-(4a-hydroxy-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-1-oxopropan-2-yl]oxy-3,4,8-trimethylchromen-2-one |
InChI |
InChI=1S/C30H35NO5/c1-18-19(2)29(33)36-27-20(3)25(14-13-23(18)27)35-21(4)28(32)31-17-16-30(34)15-9-8-12-24(30)26(31)22-10-6-5-7-11-22/h5-7,10-11,13-14,21,24,26,34H,8-9,12,15-17H2,1-4H3 |
InChI Key |
ZPVWEGDUMYPORE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N3CCC4(CCCCC4C3C5=CC=CC=C5)O)C |
Origin of Product |
United States |
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